5-Hydroxy-3-methyloxolan-2-one 5-Hydroxy-3-methyloxolan-2-one
Brand Name: Vulcanchem
CAS No.: 3494-93-7
VCID: VC18806906
InChI: InChI=1S/C5H8O3/c1-3-2-4(6)8-5(3)7/h3-4,6H,2H2,1H3
SMILES:
Molecular Formula: C5H8O3
Molecular Weight: 116.11 g/mol

5-Hydroxy-3-methyloxolan-2-one

CAS No.: 3494-93-7

Cat. No.: VC18806906

Molecular Formula: C5H8O3

Molecular Weight: 116.11 g/mol

* For research use only. Not for human or veterinary use.

5-Hydroxy-3-methyloxolan-2-one - 3494-93-7

Specification

CAS No. 3494-93-7
Molecular Formula C5H8O3
Molecular Weight 116.11 g/mol
IUPAC Name 5-hydroxy-3-methyloxolan-2-one
Standard InChI InChI=1S/C5H8O3/c1-3-2-4(6)8-5(3)7/h3-4,6H,2H2,1H3
Standard InChI Key ATFSUVUJMKALFI-UHFFFAOYSA-N
Canonical SMILES CC1CC(OC1=O)O

Introduction

Structural and Chemical Properties of 5-Hydroxy-3-methyloxolan-2-one

Molecular Architecture

The compound’s IUPAC name, 5-hydroxy-3-methyloxolan-2-one, reflects its bicyclic structure: a γ-lactone ring (oxolan-2-one) substituted with a hydroxyl (-OH) group at carbon 5 and a methyl (-CH₃) group at carbon 3. The lactone ring arises from the intramolecular esterification of a hydroxypentanoic acid derivative, a common biosynthesis pathway for cyclic esters. Key spectroscopic identifiers include:

  • InChI: InChI=1S/C5H8O3/c1-3-2-4(6)8-5(3)7/h3-4,6H,2H2,1H3

  • Canonical SMILES: CC1CC(OC1=O)O.

The stereochemistry of the hydroxyl and methyl groups influences its reactivity, particularly in hydrogen bonding and steric interactions.

Table 1: Molecular Properties of 5-Hydroxy-3-methyloxolan-2-one

PropertyValue
CAS No.3494-93-7
Molecular FormulaC₅H₈O₃
Molecular Weight116.11 g/mol
IUPAC Name5-hydroxy-3-methyloxolan-2-one
PubChem CID12794198

Synthesis and Manufacturing

Oxidative Cyclization Methods

The synthesis of 5-hydroxy-3-methyloxolan-2-one typically involves the oxidation of precursor compounds such as 3-methyl-4-pentenoic acid derivatives. Key parameters include:

  • Temperature: Reactions are conducted at 50–80°C to balance reaction kinetics and product stability.

  • Oxidizing Agents: Catalytic hydrogen peroxide or tert-butyl hydroperoxide (TBHP) are employed to induce cyclization.

  • Solvent Systems: Polar aprotic solvents (e.g., dimethylformamide) enhance solubility and reaction efficiency.

Yield optimization requires precise control of stoichiometry and reaction time, with typical conversions ranging from 60% to 75%.

Table 2: Representative Synthesis Conditions

ParameterOptimal Range
Temperature60–70°C
Oxidizing AgentTBHP (1.2–1.5 equiv)
Reaction Time6–8 hours
SolventDimethylformamide (DMF)

Future Research Directions

Mechanistic Studies

Elucidating the compound’s interactions with viral proteins (e.g., SARS-CoV-2 main protease) through X-ray crystallography or molecular docking simulations is critical.

Industrial Scalability

Improving synthetic yields via flow chemistry or enzymatic catalysis could enhance cost-effectiveness for large-scale applications.

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